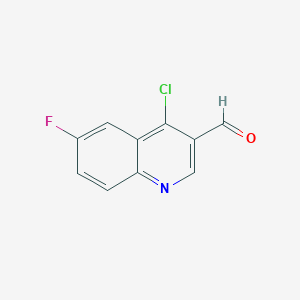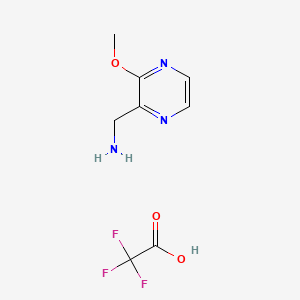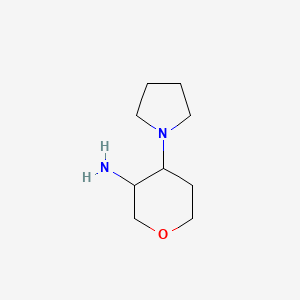
4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused with a pyrrolidine ring and an amine group. Its molecular formula is C8H16N2O, and it is known for its versatility in synthetic chemistry and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of trans-4-(1-pyrrolidinyl)tetrahydro-3,4-furanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4 to yield different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in THF at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic agent.
Mecanismo De Acción
The mechanism of action of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4-(1-pyrrolidinyl)-3-furanol: Similar structure but with a furan ring instead of a pyran ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is unique due to its combination of a tetrahydropyran ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-yloxan-3-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-7-12-6-3-9(8)11-4-1-2-5-11/h8-9H,1-7,10H2 |
Clave InChI |
HWKKXSCZWILNQN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCOCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



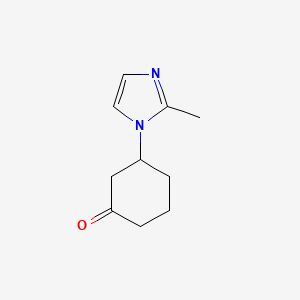
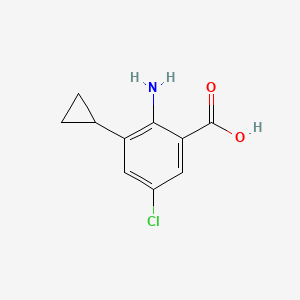
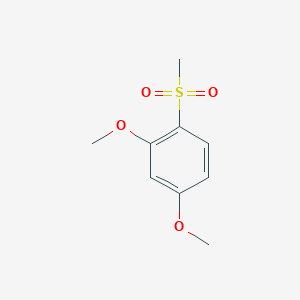
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)

![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
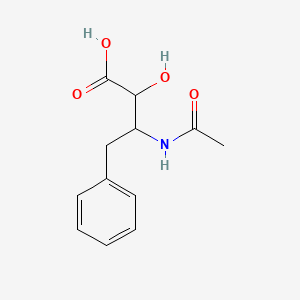
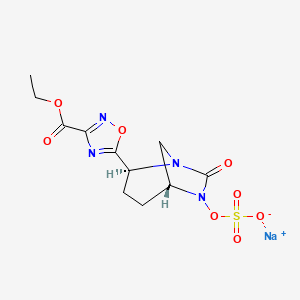
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)


